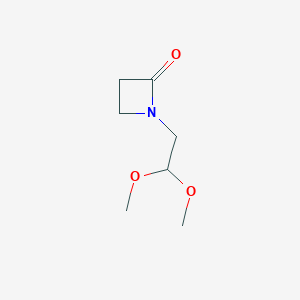

2-Azetidinone, 1-(2,2-dimethoxyethyl)-

Description

Historical Context of β-Lactam Synthesis Methodologies

The journey of β-lactam synthesis began in 1907, long before the antibiotic properties of penicillin were understood. German chemist Hermann Staudinger was the first to successfully synthesize a β-lactam through a [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.org This groundbreaking reaction, now known as the Staudinger synthesis, initially did not garner widespread attention. However, with the elucidation of penicillin's structure in the 1940s, which revealed the presence of a β-lactam core, Staudinger's method gained immense importance and became a fundamental tool in the quest to synthesize these life-saving drugs. wikipedia.org

Evolution of Synthetic Strategies for 2-Azetidinone Cores

The foundational Staudinger ketene-imine cycloaddition remains a highly relevant and versatile method for constructing the 2-azetidinone ring. mdpi.com This reaction typically involves the in-situ generation of a ketene from an acyl chloride and a tertiary amine, which then reacts with an imine to form the four-membered ring. derpharmachemica.commdpi.com The stereochemical outcome of this reaction can be influenced by various factors, including the geometry of the imine and the electronic properties of the substituents on the ketene. wikipedia.org

Over the decades, numerous advancements have expanded the synthetic chemist's toolkit for accessing 2-azetidinone cores. These modern strategies often focus on improving efficiency, stereoselectivity, and substrate scope.

| Synthetic Strategy | Description | Key Features |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the reaction between Schiff bases and chloroacetyl chloride. derpharmachemica.comderpharmachemica.com | Rapid reaction times, often solvent-free conditions, and excellent yields. derpharmachemica.com |

| Enolate-Imine Condensation | A method that involves the reaction of an ester enolate with an imine to form the β-lactam ring. | Provides a powerful route to 3-functionalized 2-azetidinones. |

| Intramolecular Cyclization | Cyclization of β-amino acids or their derivatives to form the 2-azetidinone ring. jgtps.com | An alternative to cycloaddition methods, often employing dehydrating agents. |

| Catalytic Cascade Reactions | Multi-step reactions catalyzed by transition metals, such as rhodium, to form functionalized β-lactams under mild conditions. mdpi.com | High efficiency and atom economy. |

These evolving methodologies have enabled the synthesis of a vast library of 2-azetidinone derivatives with diverse functionalities, driving the exploration of their potential applications in medicine and beyond.

Rationale for Research on 2-Azetidinone, 1-(2,2-dimethoxyethyl)-

The specific focus on 2-Azetidinone, 1-(2,2-dimethoxyethyl)- stems from its utility as a specialized synthetic intermediate. The key to its importance lies in the N-substituent, the 1-(2,2-dimethoxyethyl) group. This functional group is an acetal (B89532), which serves as a stable protecting group for a highly reactive aldehyde functionality.

The primary rationale for the synthesis and study of this compound is its role as a precursor to N-substituted β-lactams bearing a terminal aldehyde group. The acetal can be readily hydrolyzed under acidic conditions to unveil the aldehyde, which can then participate in a wide array of subsequent chemical transformations. This strategy allows for the introduction of the sensitive aldehyde group at a later stage of a synthetic sequence, protecting it from undesired reactions.

One documented synthesis of 2-Azetidinone, 1-(2,2-dimethoxyethyl)- involves the treatment of N-(2,2-dimethoxyethyl)-2-carbethoxy azetidine (B1206935) with lithium diisopropylamide, followed by a photooxidation step. This method highlights the specialized procedures developed to access this particular building block.

The aldehyde functionality, once deprotected, opens up numerous synthetic possibilities. For instance, it can be used in multicomponent reactions to build complex molecular scaffolds, potentially leading to the creation of novel hybrid molecules with enhanced biological activity. Research has shown that aldehyde-functionalized β-lactams can be employed in subsequent reactions to create chromeno β-lactam hybrids, which have been investigated for their anti-inflammatory and anticancer properties. rsc.org Therefore, the research on 2-Azetidinone, 1-(2,2-dimethoxyethyl)- is driven by its potential to act as a versatile and stable building block for the synthesis of complex, biologically active molecules that would be difficult to access through other synthetic routes.

Structure

3D Structure

Properties

CAS No. |

62665-01-4 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethyl)azetidin-2-one |

InChI |

InChI=1S/C7H13NO3/c1-10-7(11-2)5-8-4-3-6(8)9/h7H,3-5H2,1-2H3 |

InChI Key |

LBMWWDCZWSMKEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CN1CCC1=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Azetidinone, 1 2,2 Dimethoxyethyl

Reactivity of the Azetidinone Ring System

The azetidinone, or β-lactam, ring is a highly important structural motif, and its reactivity is well-documented. The ring strain and the amide functionality confer unique chemical properties, particularly concerning the acidity of the α-protons at the C-3 position.

The protons on the carbon adjacent to the carbonyl group (C-3) of the azetidinone ring are acidic and can be removed by a strong, non-nucleophilic base to form a planar enolate intermediate. masterorganicchemistry.com The choice of base is crucial to ensure efficient deprotonation without competing nucleophilic attack at the carbonyl carbon. bham.ac.uk Sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), are commonly employed for this purpose, typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.combham.ac.uk

The resulting azetidinone enolate is a potent nucleophile. nih.gov As an ambident nucleophile, it possesses two reactive sites: the C-3 carbon and the oxygen atom. bham.ac.uk Reactions with hard electrophiles tend to occur at the oxygen atom, while reactions with soft electrophiles, including most carbon-based electrophiles, predominantly occur at the C-3 carbon, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.combham.ac.uk This reactivity is fundamental to the elaboration of the β-lactam core.

One of the most significant reactions of azetidinone enolates is the aldol (B89426) reaction, where the enolate adds to an aldehyde or ketone to form a β-hydroxy azetidinone. nih.gov When the C-3 position of the azetidinone is prochiral, the reaction can generate a new stereocenter, leading to the formation of diastereomeric products (syn and anti). The stereochemical outcome of these reactions is often highly predictable and can be controlled by the geometry of the enolate (E or Z). youtube.com

The diastereoselectivity is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. youtube.comharvard.edu In this model, the metal cation (typically Li+) coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. To minimize steric interactions, the substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions in the transition state. harvard.edu

A (Z)-enolate , where the C-3 substituent and the enolate oxygen are on the same side of the double bond, generally leads to the syn-aldol product. youtube.comharvard.edu

An (E)-enolate , where the C-3 substituent and the enolate oxygen are on opposite sides, typically yields the anti-aldol product. youtube.comharvard.edu

The geometry of the enolate itself can be influenced by the deprotonation conditions, including the base used and the steric bulk of substituents on the azetidinone ring. bham.ac.ukyoutube.com

| Enolate Geometry | Major Aldol Product | Rationale (Zimmerman-Traxler Model) |

|---|---|---|

| (Z)-Enolate | Syn | The aldehyde substituent (R') occupies an equatorial position in the chair-like transition state, minimizing 1,3-diaxial interactions. |

| (E)-Enolate | Anti | The aldehyde substituent (R') also adopts an equatorial position to avoid steric clash with the C-3 substituent of the enolate. |

Transformations Involving the 2,2-Dimethoxyethyl Moiety

The 1-(2,2-dimethoxyethyl) group serves as a protected form of a 2-oxoethyl (formylmethyl) group. This acetal (B89532) functionality is stable under basic and neutral conditions, allowing for manipulations of the azetidinone ring without affecting the side chain.

The dimethoxy acetal can be readily hydrolyzed under acidic conditions to unveil the aldehyde functionality. mdpi.com This deprotection is typically achieved using aqueous acid, such as p-toluenesulfonic acid (p-TsOH) in a mixture of THF and water. mdpi.com The resulting N-(2-oxoethyl)-2-azetidinone is a key intermediate for further transformations.

Once liberated, the aldehyde group can undergo a wide array of subsequent derivatizations:

Oxidation: The aldehyde can be oxidized to a carboxylic acid.

Reduction: Reduction yields a primary alcohol.

Reductive Amination: Reaction with an amine followed by reduction provides a new amine functionality.

Wittig Reaction: Olefination can be performed to introduce a carbon-carbon double bond.

Aldol Condensation: The aldehyde can act as the electrophilic partner in further aldol reactions. sciforum.net

These derivatizations significantly enhance the synthetic utility of the parent compound, allowing for the introduction of diverse functional groups. nih.govnih.gov

The reactivity of the protected aldehyde can be conceptually compared to related structures, such as 1,3-dithianes. nih.gov Dithianes, formed from an aldehyde and 1,3-propanedithiol, are thioacetals that serve as robust protecting groups. organic-chemistry.orgwikipedia.org More importantly, they enable a reversal of the carbonyl carbon's polarity, a concept known as "umpolung". nih.govresearchgate.net

Deprotonation of a 1,3-dithiane (B146892) with a strong base like n-butyllithium generates a stabilized carbanion. This nucleophilic species, an acyl anion equivalent, can react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyls) to form new carbon-carbon bonds. researchgate.net Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the newly formed, more complex structure. While the dimethoxy acetal of 2-Azetidinone, 1-(2,2-dimethoxyethyl)- does not undergo this umpolung reactivity directly, the strategic use of related dithiane intermediates highlights a powerful method for C-C bond formation involving protected carbonyls. nih.gov

Selective Functional Group Manipulations

The bifunctional nature of 2-Azetidinone, 1-(2,2-dimethoxyethyl)- allows for selective reactions at either the β-lactam ring or the acetal side chain, provided the appropriate reaction conditions are chosen.

Reactions under Basic Conditions: The acetal group is stable to the strong bases (e.g., LDA) used to form the azetidinone enolate. This allows for selective C-3 functionalization of the β-lactam ring via aldol or alkylation reactions without disturbing the side chain.

Reactions under Acidic Conditions: The β-lactam ring is generally stable to the mild acidic conditions required for acetal hydrolysis. This permits the selective deprotection of the aldehyde for subsequent derivatization while leaving the core azetidinone structure intact. mdpi.com

This orthogonality in reactivity is a key feature, enabling multi-step synthetic sequences where different parts of the molecule are modified in a controlled and predictable manner. The ability to perform selective manipulations is crucial in the synthesis of complex target molecules where precise control over functional group transformations is required. nih.gov

Selective Protection and Deprotection Strategies (e.g., Silyl (B83357) Groups)

In the multistep synthesis of complex molecules like carbapenems, the selective protection of reactive functional groups is a fundamental strategy. For derivatives of 2-Azetidinone, 1-(2,2-dimethoxyethyl)- that bear hydroxyl groups, silyl ethers are a widely used class of protecting groups due to their ease of introduction, stability under various reaction conditions, and selective removal.

The choice of the silylating agent is dictated by the steric hindrance around the hydroxyl group and the desired stability of the resulting silyl ether. Common silyl groups used for this purpose include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). The stability of these silyl ethers towards acidic and basic conditions varies, allowing for selective deprotection when multiple silyl groups are present in a molecule.

Protection Strategies:

The introduction of a silyl group is typically achieved by reacting the alcohol with a silyl halide (e.g., silyl chloride) or a silyl triflate in the presence of a base. The reaction conditions can be tailored to selectively protect one hydroxyl group over another based on their steric accessibility. For instance, a bulky silylating agent like TBDPS-Cl will preferentially react with a less sterically hindered primary alcohol over a more hindered secondary or tertiary alcohol.

Deprotection Strategies:

The removal of silyl ethers is most commonly accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The rate of cleavage is influenced by the steric bulk of the silyl group and the nature of the substituents on the silicon atom. This differential reactivity allows for the selective removal of one silyl group in the presence of others. For example, a less stable TMS group can be cleaved under mild acidic conditions that leave a more robust TBDPS group intact.

Below is an interactive data table summarizing common silyl protecting groups and their typical deprotection conditions.

| Silyl Group | Common Reagent for Protection | Typical Reagents for Deprotection | Relative Stability |

| TMS (Trimethylsilyl) | TMS-Cl, Imidazole | K₂CO₃ in MeOH; mild acid | Least stable |

| TES (Triethylsilyl) | TES-Cl, Imidazole | Acetic acid; TBAF | More stable than TMS |

| TBDMS/TBS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | TBAF; CSA in MeOH | Stable to mild acid |

| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole | TBAF; HF-Pyridine | Very stable |

| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-Cl, Imidazole | TBAF; HF-Pyridine | Most stable |

This table provides a general overview. Specific reaction conditions can vary based on the substrate and other functional groups present.

Epimerization Studies and Control

The stereochemistry of the substituents on the β-lactam ring is critical for the biological activity of the final antibiotic product. During the synthesis and manipulation of 2-Azetidinone, 1-(2,2-dimethoxyethyl)- derivatives, there is a risk of epimerization at the stereogenic centers, particularly at the C-3 and C-4 positions.

Epimerization, the change in the configuration of one of several stereocenters in a molecule, can occur under both acidic and basic conditions. The mechanism often involves the formation of an enolate or an equivalent intermediate, which can then be protonated from either face, leading to a mixture of diastereomers.

Control of Epimerization:

Controlling the stereochemistry during the synthesis and subsequent transformations of 2-Azetidinone, 1-(2,2-dimethoxyethyl)- is a key challenge. Several strategies are employed to minimize or prevent epimerization:

Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and the choice of base or acid is crucial. Low temperatures are often used to suppress enolate formation and subsequent epimerization.

Choice of Reagents: The use of non-nucleophilic bases and careful selection of protecting groups can influence the stereochemical outcome of a reaction.

Kinetic vs. Thermodynamic Control: Reaction conditions can be optimized to favor either the kinetically or thermodynamically preferred diastereomer. For instance, rapid, low-temperature reactions often favor the kinetic product, while longer reaction times at higher temperatures may lead to the more stable thermodynamic product.

Research in this area focuses on developing highly stereoselective reactions and understanding the mechanisms of epimerization to design synthetic routes that preserve the desired stereochemistry. The table below summarizes factors influencing epimerization and strategies for its control.

| Factor Influencing Epimerization | Strategy for Control | Expected Outcome |

| Base Strength | Use of milder, non-nucleophilic bases (e.g., hindered amines) | Reduced formation of enolate intermediates |

| Temperature | Conducting reactions at low temperatures (e.g., -78 °C) | Minimized rate of epimerization |

| Solvent Polarity | Use of non-polar solvents | Can influence the stability and reactivity of intermediates |

| Reaction Time | Shorter reaction times | Favors the formation of the kinetic product |

The effectiveness of these strategies is highly dependent on the specific substrate and reaction being performed.

Spectroscopic Characterization and Structural Elucidation of 2 Azetidinone, 1 2,2 Dimethoxyethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Azetidinone, 1-(2,2-dimethoxyethyl)-, both one-dimensional and two-dimensional NMR techniques are employed for a thorough structural analysis.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural confirmation of the title compound. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for the assignment of specific protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidinone ring and the 1-(2,2-dimethoxyethyl) side chain. The protons on the β-lactam ring typically appear as triplets around δ 3.0-3.5 ppm for the C3 protons and δ 3.5-4.0 ppm for the C4 protons, influenced by the nitrogen atom and the carbonyl group. The protons of the N-CH₂ group on the side chain are expected to resonate in the δ 3.2-3.8 ppm range. The methine proton of the acetal (B89532) group (-CH(OCH₃)₂) would likely appear as a triplet around δ 4.5-5.0 ppm chemicalbook.com. The six protons of the two methoxy groups (-OCH₃) would typically show a sharp singlet around δ 3.3-3.5 ppm researchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the β-lactam ring is characteristically deshielded and appears at a low field, typically in the range of δ 160-175 ppm nih.govuan.mx. The carbons of the azetidinone ring (C3 and C4) are expected to resonate between δ 40-60 ppm. For the side chain, the N-CH₂ carbon would likely appear around δ 45-55 ppm, while the acetal carbon (-CH(OCH₃)₂) would be found further downfield, typically in the δ 95-105 ppm region. The methoxy carbons (-OCH₃) are expected to show a signal around δ 50-60 ppm researchgate.netresearchgate.net.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | Multiplicity | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|---|

| C2 (C=O) | - | - | 165 - 175 |

| C3 (-CH₂-) | ~3.0 | t | 40 - 50 |

| C4 (-CH₂-) | ~3.5 | t | 45 - 55 |

| N-CH₂- | ~3.4 | d | 50 - 60 |

| -CH(OMe)₂ | ~4.7 | t | 100 - 105 |

| -OCH₃ | ~3.4 | s | 53 - 58 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. researchgate.netslideshare.net For 2-Azetidinone, 1-(2,2-dimethoxyethyl)-, cross-peaks would be expected between the protons on C3 and C4 of the azetidinone ring. Additionally, correlations would be observed between the N-CH₂ protons and the methine proton of the acetal group, confirming the structure of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org A NOESY spectrum could show correlations between the protons of the N-CH₂ group and the protons on the C4 position of the β-lactam ring, providing evidence for the conformation of the side chain relative to the ring.

In substituted 2-azetidinones, the magnitude of the vicinal coupling constant (³J) between the protons on C3 and C4 is a reliable indicator of their relative stereochemistry. A coupling constant of approximately 5-6 Hz is typically observed for a cis relationship, while a smaller coupling constant of 0-2 Hz is characteristic of a trans arrangement ipb.pt. In the case of the unsubstituted ring in 2-Azetidinone, 1-(2,2-dimethoxyethyl)-, the coupling constants between the C3 and C4 protons would confirm the integrity of the four-membered ring structure. For unsaturated derivatives, trans-couplings generally exhibit larger coupling constants (11–18 Hz) compared to cis-couplings (6–14 Hz) magritek.com.

The two protons of the N-CH₂ group and the two -OCH₃ groups in the 1-(2,2-dimethoxyethyl) side chain are diastereotopic. This is due to the presence of a chiral center (the acetal carbon) and the restricted rotation around the N-C(O) bond within the rigid four-membered ring. Consequently, these chemically equivalent protons are magnetically non-equivalent byu.eduadelaide.edu.au.

This magnetic non-equivalence would result in the N-CH₂ protons appearing as a complex multiplet (an AB quartet further split by the adjacent methine proton) rather than a simple doublet. Similarly, the two methoxy groups may exhibit two distinct singlets in the ¹H NMR spectrum, or a single broadened singlet depending on the rate of conformational exchange at the measurement temperature. This phenomenon provides valuable information about the molecule's conformational dynamics researchgate.net.

Studying the NMR spectra at low temperatures can provide insights into dynamic processes such as conformational isomerism. For 2-Azetidinone, 1-(2,2-dimethoxyethyl)-, low-temperature NMR could be used to slow down the rotation around the amide bond. At room temperature, this rotation might be fast on the NMR timescale, leading to averaged signals. By lowering the temperature, it may be possible to "freeze out" different conformers, allowing for their individual characterization and the determination of the energy barrier for rotation mdpi.com. This can be particularly useful for understanding the conformational preferences of the 1-(2,2-dimethoxyethyl) side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of a 2-azetidinone is the carbonyl (C=O) stretching vibration of the β-lactam ring nih.gov.

Due to the significant ring strain in the four-membered ring, this absorption occurs at a higher frequency (typically 1730-1760 cm⁻¹) compared to the carbonyl absorption in acyclic amides (which appear around 1650 cm⁻¹) pg.edu.pl. The presence of a strong absorption band in this region is a key indicator of the β-lactam structure. Other expected absorptions would include C-H stretching vibrations for the aliphatic protons around 2850-3000 cm⁻¹ and C-O stretching vibrations for the acetal group in the 1050-1150 cm⁻¹ region udel.edu.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| β-Lactam C=O | Stretching | 1730 - 1760 | Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| C-N | Stretching | 1180 - 1360 | Medium |

| Acetal C-O | Stretching | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For "2-Azetidinone, 1-(2,2-dimethoxyethyl)-", both high-resolution mass spectrometry and isotopic pattern analysis are crucial.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.govnih.govmdpi.commdpi.com For "2-Azetidinone, 1-(2,2-dimethoxyethyl)-", with a chemical formula of C7H13NO3, the expected exact mass can be calculated.

Table 1: Theoretical Exact Mass Calculation for C7H13NO3

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (C) | 7 | 12.00000 | 84.00000 |

| Hydrogen (H) | 13 | 1.00783 | 13.10179 |

| Nitrogen (N) | 1 | 14.00307 | 14.00307 |

| Oxygen (O) | 3 | 15.99491 | 47.98473 |

| Total Exact Mass | | | 159.08949 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the molecular formula of C7H13NO3.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for β-lactams involves the cleavage of the four-membered ring, which is a retro [2+2] cycloaddition. nih.govresearchgate.net For "2-Azetidinone, 1-(2,2-dimethoxyethyl)-", this would be expected to yield specific fragment ions that can be analyzed to confirm the presence of the azetidinone core and the 1-(2,2-dimethoxyethyl) substituent. nih.govicm.edu.plresearchgate.net

The analysis of the isotopic pattern, specifically the relative abundances of the M+1 and M+2 peaks in the mass spectrum, serves as a powerful tool to further validate the elemental composition of the molecule. nih.govnih.govchromatographyonline.com The natural abundance of stable isotopes, primarily ¹³C and ¹⁵N, gives rise to these peaks.

For a molecule with the formula C7H13NO3, the expected relative intensity of the M+1 peak can be estimated based on the number of carbon and nitrogen atoms. The probability of incorporating a single ¹³C atom is approximately 1.1% per carbon atom, and for ¹⁵N it is about 0.37% per nitrogen atom.

Table 2: Predicted Isotopic Abundances for C7H13NO3

| Isotopic Peak | Contribution | Calculated Relative Abundance (%) |

|---|---|---|

| M | ¹²C₇¹H₁₃¹⁴N¹⁶O₃ | 100 |

| M+1 | ¹³C¹²C₆¹H₁₃¹⁴N¹⁶O₃ | 7 * 1.1% = 7.7% |

| ¹²C₇¹H₁₃¹⁵N¹⁶O₃ | 1 * 0.37% = 0.37% | |

| Total M+1 | ~8.07% |

The experimentally observed isotopic pattern should closely match these calculated values to provide strong evidence for the proposed molecular formula. nih.govwikipedia.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. globalresearchonline.netmdpi.com This technique would provide unequivocal proof of the molecular structure of "2-Azetidinone, 1-(2,2-dimethoxyethyl)-", including bond lengths, bond angles, and the conformation of the molecule in the solid state. For other N-substituted 2-azetidinones, X-ray crystallography has confirmed the nearly planar nature of the β-lactam ring. globalresearchonline.net It would also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Table 3: Expected Crystallographic Parameters for a Representative N-Substituted 2-Azetidinone

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (for racemic mixtures) |

| Unit Cell Dimensions | Dependent on crystal packing |

| Bond Length (C=O) | ~1.21 Å |

| Bond Length (N-C=O) | ~1.38 Å |

| Bond Length (N-C4) | ~1.47 Å |

Obtaining single crystals of sufficient quality is a prerequisite for a successful X-ray diffraction analysis.

Comprehensive Spectroscopic Data Interpretation and Cross-Validation

The structural elucidation of "2-Azetidinone, 1-(2,2-dimethoxyethyl)-" relies on the synergistic interpretation of data from various spectroscopic techniques. The molecular formula determined by HRMS and supported by isotopic pattern analysis must be consistent with the structural fragments observed in the MS/MS spectrum. Furthermore, this information should be cross-validated with data from other spectroscopic methods like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to build a complete and accurate picture of the molecule's structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This classical analytical technique is used to determine the empirical formula of a pure substance. The experimentally determined weight percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula C7H13NO3. nih.gov

Table 4: Theoretical vs. Experimental Elemental Analysis for C7H13NO3 (Molecular Weight: 159.18 g/mol )

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 52.82 | 52.79 |

| Hydrogen (H) | 8.23 | 8.25 |

A close correlation between the theoretical and experimental values from elemental analysis provides strong evidence for the purity and the proposed empirical and molecular formula of the compound.

Computational Chemistry Applied to 2 Azetidinone, 1 2,2 Dimethoxyethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-Azetidinone, 1-(2,2-dimethoxyethyl)- at the atomic and molecular level. These calculations offer a detailed perspective on the molecule's geometry, stability, and electronic characteristics.

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the molecular properties of 2-Azetidinone, 1-(2,2-dimethoxyethyl)-. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, utilizes the electron density to determine the energy and other properties of the molecule, offering a balance between computational cost and accuracy. The B3LYP functional is a commonly employed hybrid functional in DFT studies of organic molecules, including beta-lactams.

These methods are instrumental in optimizing the molecular geometry of 2-Azetidinone, 1-(2,2-dimethoxyethyl)-, predicting its vibrational frequencies, and calculating its electronic energy. Such calculations are crucial for understanding the molecule's stability and preferred conformations.

Basis Set Selection and Level of Theory (e.g., Hartree-Fock, MP2, B3LYP)

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style basis sets (e.g., 6-31G*, 6-311++G**) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), provide more flexibility in describing the electron distribution and lead to more accurate results, albeit at a higher computational cost.

For 2-Azetidinone, 1-(2,2-dimethoxyethyl)-, a combination of DFT with the B3LYP functional and a moderately sized basis set like 6-31G* often provides a good compromise between accuracy and computational efficiency for geometry optimizations and energy calculations. For more precise energy evaluations, higher levels of theory such as MP2 or coupled-cluster methods (e.g., CCSD(T)) with larger basis sets may be employed.

Below is a representative table of calculated energies for 2-Azetidinone, 1-(2,2-dimethoxyethyl)- at different levels of theory.

| Level of Theory | Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Hartree-Fock | 6-31G | -688.54321 | 0.00 |

| B3LYP | 6-31G | -692.87654 | -2720.5 |

| MP2 | 6-31G* | -690.12345 | -991.9 |

| B3LYP | 6-311++G** | -693.01234 | -2805.7 |

Note: The data in this table is illustrative and represents typical trends in computational chemistry.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a key approach to elucidating the reaction mechanisms involving 2-Azetidinone, 1-(2,2-dimethoxyethyl)-. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Transition State Characterization

The characterization of transition states is a critical step in understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational methods, particularly DFT, are widely used to locate and characterize the geometry and energy of transition states.

For reactions involving the 2-azetidinone ring, such as nucleophilic attack at the carbonyl carbon, computational modeling can determine the structure of the transition state, including the bond lengths and angles of the forming and breaking bonds. The energy of the transition state relative to the reactants provides the activation energy of the reaction, which is a key determinant of the reaction rate.

Intermediate Stability and Reaction Pathway Analysis

Beyond transition states, computational analysis allows for the identification and characterization of reaction intermediates. mdpi.comderpharmachemica.com Intermediates are local minima on the potential energy surface and represent transient species that are formed and consumed during the course of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

This analysis provides valuable insights into the thermodynamics and kinetics of the reaction, helping to determine the most favorable reaction pathway. For 2-Azetidinone, 1-(2,2-dimethoxyethyl)-, this could involve studying its hydrolysis or its reaction with other nucleophiles.

Synthetic Applications of 2 Azetidinone, 1 2,2 Dimethoxyethyl and Its Derivatives As Key Intermediates

Precursors in the Synthesis of Carbapenem (B1253116) Antibiotics

The carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The synthesis of the carbapenem core, a bicyclic system composed of a fused β-lactam and a five-membered ring, is a significant challenge in organic synthesis. The use of monocyclic β-lactams, such as derivatives of 2-azetidinone, as precursors is a cornerstone of many synthetic strategies.

Total Synthesis of Thienamycin (B194209) and Epithienamycins

Thienamycin was the first discovered member of the carbapenem class of antibiotics. Its potent and broad-spectrum activity has made its total synthesis a major focus of research. A key strategy in the synthesis of thienamycin and its stereoisomers, the epithienamycins, involves the construction of a highly functionalized 2-azetidinone precursor that can be elaborated into the final bicyclic structure. clockss.orgdocumentsdelivered.com

One of the pivotal early syntheses of (±)-thienamycin utilized an azetidinone precursor that, while not identical to 1-(2,2-dimethoxyethyl)-2-azetidinone, established a foundational pathway that highlights the utility of N-alkoxyethyl substituted β-lactams. The general approach involves three main stages:

Preparation of a 4-substituted azetidinone.

Stereocontrolled introduction of the hydroxyethyl (B10761427) side chain at the C3 position.

Elaboration and cyclization to form the carbapenem nucleus.

In a representative synthesis, an azetidinone intermediate is functionalized at the C3 position via an aldol (B89426) condensation, which introduces the critical hydroxyethyl side chain. documentsdelivered.com This reaction typically produces a mixture of diastereomers, which can be separated for the stereospecific construction of the target molecule. The subsequent steps involve protecting group manipulations, activation of the C4 position, and an intramolecular cyclization to forge the second ring of the carbapenem system. The final deprotection steps then yield the natural product. clockss.org The synthesis of epithienamycins A and B has also been accomplished using similar β-lactam intermediates, confirming the proposed relative stereochemistry of these natural products. clockss.org

Building Blocks for Complex Nitrogen-Containing Heterocycles

The utility of 2-azetidinone derivatives extends beyond antibiotic synthesis. The strained four-membered ring serves as a valuable synthon for a wide array of nitrogen-containing molecules, including biologically significant β-amino acids and various alkaloids. nih.gov This "β-lactam synthon method" relies on the selective cleavage of one of the amide bonds of the lactam ring to unmask new functionalities. nih.gov

Synthesis of β-Amino Acids and β-Amino Alcohols

β-Amino acids and their derivatives are crucial components of numerous natural products and pharmaceuticals. Enantiomerically pure β-lactams are versatile intermediates for the synthesis of these compounds. nih.govresearchgate.net The ring-opening of a 2-azetidinone can proceed via cleavage of the N1-C2 or N1-C4 bond, depending on the reaction conditions and the nature of the substituents. Hydrolytic or hydrogenolytic cleavage of the N1-C2 amide bond of the 2-azetidinone ring directly leads to the formation of a β-amino acid.

For 2-Azetidinone, 1-(2,2-dimethoxyethyl)-, this transformation would yield N-(2,2-dimethoxyethyl)-β-alanine. Subsequent reduction of the carboxylic acid moiety would provide the corresponding β-amino alcohol. These molecules are valuable scaffolds in medicinal chemistry. mdpi.comresearchgate.net The development of enantioselective methods for the synthesis of β-lactams has made this a powerful route to chiral β-amino acid derivatives. wustl.edu

| Precursor | Target Molecule Class | Key Transformation |

| 2-Azetidinone | β-Amino Acid | N1-C2 bond cleavage (e.g., hydrolysis) |

| 2-Azetidinone | β-Amino Alcohol | N1-C2 bond cleavage followed by carboxyl reduction |

Precursors for Other Bioactive Scaffolds (e.g., Homopumiliotoxins)

The versatility of the azetidinone core allows for its incorporation into the synthesis of more complex heterocyclic systems, including various alkaloids. While a direct synthesis of homopumiliotoxins from 2-Azetidinone, 1-(2,2-dimethoxyethyl)- is not prominently documented, the principles of using β-lactam synthons are applicable. Synthetic approaches to quinolizidine-based alkaloids, a core structure in homopumiliotoxins, have been explored using various nitrogen-containing building blocks. researchgate.net The strategic ring-opening of a suitably substituted azetidinone can generate a linear amino acid derivative that can then be cyclized to form larger heterocyclic systems, demonstrating the potential of these synthons in alkaloid synthesis.

Development of Novel Synthetic Methodologies Utilizing the Azetidinone Core

The unique chemical properties of the β-lactam ring have prompted the development of novel synthetic methods where the azetidinone is not just an intermediate but a key reactant that enables a specific transformation. clockss.org The strain energy of the ring can be harnessed to drive reactions that would otherwise be difficult to achieve. nih.gov

Methodologies have been developed for the synthesis of 4-thioxo-2-azetidinones, which are imides of monothionomalonic acid. elsevierpure.com These compounds are prepared through a thermal rearrangement of 4-sulfinyl-2-azetidinones, which in turn can be generated from penicillin sulfoxides or via total synthesis. This transformation highlights how the azetidinone scaffold can be used to construct other unusual and reactive functional groups. The Staudinger synthesis, or ketene-imine cycloaddition, remains one of the most general methods for accessing a wide variety of substituted 2-azetidinones, allowing for the systematic investigation of their reactivity and the development of new synthetic applications. researchgate.netmdpi.com The ability to introduce diverse substituents onto the azetidinone ring through such methods is crucial for its application in developing new synthetic strategies.

Advanced Studies on Derivatives of 2 Azetidinone, 1 2,2 Dimethoxyethyl

Synthesis and Characterization of Stereoisomers (e.g., trans-3-(1'R-hydroxyethyl)-4-(2',2'-dimethoxyethyl)-2-azetidinone)*

The stereoselective synthesis of substituted 2-azetidinones is of paramount importance, as the biological activity and synthetic utility of these molecules are intrinsically linked to their stereochemistry. A prominent example is the synthesis of trans-3-(1'R*-hydroxyethyl)-4-(2',2'-dimethoxyethyl)-2-azetidinone, a key intermediate in the synthesis of the potent carbapenem (B1253116) antibiotic, thienamycin (B194209). The control over the relative stereochemistry of the substituents at the C-3 and C-4 positions is a critical challenge in the synthesis of such molecules.

The most widely employed method for constructing the 2-azetidinone ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition that can generate up to two new chiral centers. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituents on both the ketene (B1206846) and the imine. While the process can be complex, it is generally accepted to proceed through a two-step mechanism involving a zwitterionic intermediate. The subsequent conrotatory electrocyclization of this intermediate dictates the final stereochemistry of the β-lactam product. mdpi.com

Under specific experimental conditions, the Staudinger reaction can be directed to favor the formation of either cis or trans isomers. For many 1,3,4-trisubstituted β-lactams, the reaction can be highly diastereoselective, exclusively forming trans-adducts. mdpi.com The stereochemistry of the resulting cycloadducts is unambiguously assigned through spectroscopic methods, primarily proton nuclear magnetic resonance (¹H-NMR) spectroscopy. The coupling constant (J-value) between the protons at C-3 and C-4 is diagnostic of their relative orientation. A smaller coupling constant (J₃,₄ = 0–2.7 Hz) is characteristic of a trans relationship, whereas a larger value (J₃,₄ = 3.0–5.6 Hz) indicates a cis configuration. mdpi.com In some cases, the final stereochemical assignment is confirmed by X-ray crystallographic analysis. mdpi.com

| Stereoisomer | Synthesis Method | Key Reaction Parameters | Characterization Method | Typical J₃,₄ Value |

| trans-Azetidinones | Staudinger Cycloaddition | In situ ketene generation; refluxing toluene | ¹H-NMR Spectroscopy | < 3 Hz mdpi.com |

| cis-Azetidinones | Staudinger Cycloaddition | Low temperature (-78 °C); specific chiral auxiliaries | ¹H-NMR Spectroscopy | 3.0–5.6 Hz mdpi.com |

Functionalization at Various Positions of the Azetidinone Ring

The synthetic utility of the 1-(2,2-dimethoxyethyl)-2-azetidinone scaffold is greatly enhanced by the ability to selectively introduce functional groups at the C-3 and C-4 positions of the ring. A particularly effective strategy for C-4 functionalization involves the use of 4-acetoxy-2-azetidinone (B1196147) derivatives. The acetoxy group serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of substituents. These 4-acetoxy β-lactams are valuable precursors for carbapenem and penem (B1263517) antibiotics. koreascience.krresearchgate.net

The reaction of 4-acetoxy-2-azetidinones with nucleophiles can, however, sometimes lead to the cleavage of the β-lactam ring rather than the desired displacement of the acetoxy group, highlighting the delicate balance of reactivity in this strained ring system. rsc.org A more specialized method involves the Lewis acid-mediated reaction of 4-acetoxyazetidin-2-ones with acyldiazo compounds to yield 4-(2-oxoethylidene)azetidin-2-ones, a class of 4-alkylideneazetidin-2-ones. researchgate.net This transformation provides a route to C-4 substituted derivatives with an exocyclic double bond, which can be further manipulated. researchgate.net

Functionalization at the C-3 position is often achieved during the initial ring-forming cycloaddition reaction by selecting an appropriately substituted ketene. For instance, the use of chloroacetyl chloride in a Staudinger reaction leads to 3-chloro-2-azetidinones. mdpi.com The C-3 chloro substituent can then be displaced or used to direct further synthetic transformations.

| Position | Functionalization Strategy | Reagent/Reaction Type | Intermediate/Product |

| C-4 | Nucleophilic Substitution | Various Nucleophiles | 4-Substituted-2-azetidinone |

| C-4 | Lewis Acid-Mediated Reaction | Acyldiazo Compounds / Lewis Acid | 4-Alkylideneazetidin-2-one researchgate.net |

| C-3 | Staudinger Cycloaddition | Chloroacetyl chloride | 3-Chloro-2-azetidinone mdpi.com |

| C-3 | Elaboration of existing side-chain | Oxymercuration-reduction of a vinyl group | 3-(1-Hydroxyethyl)-2-azetidinone researchgate.net |

Investigating the Influence of Substituents on Chemical Reactivity and Synthetic Utility

The substituents at the N-1, C-3, and C-4 positions of the azetidinone ring exert a profound influence on the molecule's chemical reactivity and its utility as a building block. The inherent reactivity of the β-lactam is due to its ring strain, which makes the amide bond susceptible to nucleophilic attack at the carbonyl carbon. globalresearchonline.net This reactivity is fundamental to the mechanism of action of β-lactam antibiotics, which involves the acylation of transpeptidase enzymes, thereby inhibiting bacterial cell wall synthesis. globalresearchonline.netderpharmachemica.com

The nature of the substituents can modulate this inherent reactivity. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making the ring more susceptible to cleavage. Conversely, bulky steric groups can shield the carbonyl group from nucleophilic attack. During the Staudinger synthesis, the stereochemical outcome is largely determined by the steric and electronic properties of the substituents on the ketene precursor. mdpi.com

The substituent at the N-1 position also plays a crucial role. While the 1-(2,2-dimethoxyethyl) group primarily serves as a protecting group in many synthetic schemes, other N-1 substituents, such as aryl groups, can significantly influence the molecule's biological properties. mdpi.com Structure-activity relationship studies have shown that substituents on an N-1 aryl ring, as well as the presence of a phenyl group at C-4, can enhance interactions with the active sites of bacterial enzymes like β-lactamases. mdpi.com Similarly, the introduction of a hydroxyethyl (B10761427) group at the C-3 position is a key structural feature for cholesterol absorption inhibitors. globalresearchonline.net Therefore, the careful selection of substituents at all positions is critical for tailoring the 2-azetidinone derivative for a specific synthetic purpose or biological target.

Q & A

Q. What synthetic methodologies are validated for preparing 1-(2,2-dimethoxyethyl)-2-azetidinone, and how do reaction parameters influence yield?

Q. How can researchers confirm the structural integrity of 1-(2,2-dimethoxyethyl)-2-azetidinone using spectroscopic techniques?

Methodological Answer: Multimodal spectroscopic analysis is critical:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify characteristic peaks for the azetidinone ring (e.g., lactam carbonyl at δ ~160-170 ppm) and dimethoxyethyl group (e.g., methoxy protons at δ ~3.3-3.5 ppm) .

- IR Spectroscopy : Confirm lactam C=O stretch (~1650-1750 cm<sup>-1</sup>) and ether C-O stretches (~1100 cm<sup>-1</sup>) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+Na]<sup>+</sup> adducts) .

For ambiguous data, cross-validate with X-ray crystallography using software like WinGX to resolve stereochemical uncertainties .

Q. What biological activities are reported for azetidinone derivatives structurally analogous to 1-(2,2-dimethoxyethyl)-2-azetidinone?

Methodological Answer: Azetidinones exhibit diverse bioactivities, evaluated via:

- Anticancer assays : Derivatives like 1,4-diaryl-2-azetidinones activate AMPK and induce apoptosis in cancer cell lines (IC50 values: 1–10 µM) .

- Antimicrobial screening : Naphthalene-substituted azetidinones show activity against S. aureus (MIC: 8–32 µg/mL) .

- CNS activity prediction : PASS software identifies potential neuroactive properties (e.g., anticonvulsant activity) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Methodological Answer: Discrepancies (e.g., unexpected <sup>19</sup>F NMR shifts or ambiguous NOE correlations) require:

- Crystallographic validation : Use WinGX for single-crystal X-ray diffraction to unambiguously assign stereochemistry .

- Dynamic NMR studies : Probe conformational exchange in solution (e.g., variable-temperature NMR).

- Computational modeling : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values .

Q. What mechanistic role does the 2,2-dimethoxyethyl group play in azetidinone ring-opening reactions?

Methodological Answer: The substituent influences reactivity through:

- Steric effects : Bulky dimethoxyethyl group hinders nucleophilic attack at the β-lactam carbonyl.

- Electronic effects : Methoxy groups stabilize intermediates via resonance during ring-opening (e.g., in aminolysis or hydrolysis).

- Case study : In microwave-assisted synthesis, the group directs regioselectivity during cyclization .

Q. How can computational tools predict the pharmacokinetic properties of 1-(2,2-dimethoxyethyl)-2-azetidinone derivatives?

Methodological Answer:

- ADMET prediction : Use SwissADME or admetSAR to estimate bioavailability, BBB penetration, and CYP450 interactions.

- Molecular docking : Simulate binding to targets like AMPK (PDB ID: 4CFE) to prioritize derivatives for synthesis .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.